molecular formula C16H13N4NaO3S B593885 GJ103 sodium salt

GJ103 sodium salt

Cat. No.: B593885
M. Wt: 364.4 g/mol
InChI Key: PTFQBXAUOWUATD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GJ103 (sodium) is a read-through compound that can induce the read-through of premature stop codons. This compound has shown potential in the research of genetic disorders caused by nonsense mutations. It is an active analog of the read-through compound GJ072 and has demonstrated similar read-through activity as RTC13 or RTC14 but is more tolerable to ataxia-telangiectasia cells .

Scientific Research Applications

GJ103 (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the read-through of premature stop codons and the effects of nonsense mutations.

    Biology: Investigated for its potential to restore the function of genes with nonsense mutations.

    Medicine: Explored as a potential therapeutic agent for genetic disorders caused by nonsense mutations.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Safety and Hazards

GJ103 sodium salt is toxic and can cause serious eye damage . It is harmful if swallowed and can cause skin irritation . It is also suspected of damaging fertility or the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

GJ103 (sodium) is synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent modifications to introduce the sodium salt. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of GJ103 (sodium) involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

GJ103 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GJ103 (sodium) .

Comparison with Similar Compounds

GJ103 (sodium) is compared with other similar compounds such as:

The uniqueness of GJ103 (sodium) lies in its higher tolerability and effectiveness in inducing read-through of premature stop codons compared to other compounds .

Properties

IUPAC Name

sodium;2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFQBXAUOWUATD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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